![molecular formula C15H21ClN2O B2534829 N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride CAS No. 1432-04-8](/img/structure/B2534829.png)
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride
Overview
Description
Scientific Research Applications
Chemical Structure and Properties
“N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride” has the molecular formula C14H20N2O and a molecular weight of 232.3214 . It is also known by other names such as Norfentanyl, N-Phenyl-N-(4-piperidinyl)propanamide, and N-phenyl-N-piperidin-4-ylpropionamide .
Analgesic Applications
This compound is part of a novel group of N-phenyl-N-(4-piperidinyl)amides that have been found to have potent analgesic activity . This makes it useful in the development of pain relief medications.
Pharmaceutical Applications
The compound is used in the synthesis of Remifentanil , a potent ultra short-acting synthetic opioid analgesic drug . It’s particularly useful in this context due to its ability to produce rapid onset and offset of effect.
Piperidine Derivatives
Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biological Evaluation
The compound is part of the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This makes it a valuable compound in the field of drug discovery and development.
Metabolite of Fentanyl
This compound is a major urinary metabolite of the narcotic analgesic Fentanyl . This makes it useful in the study of the metabolism of Fentanyl and could potentially be used in the detection of Fentanyl use.
properties
IUPAC Name |
N-phenyl-N-piperidin-4-ylcyclopropanecarboxamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15(12-6-7-12)17(13-4-2-1-3-5-13)14-8-10-16-11-9-14;/h1-5,12,14,16H,6-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQQOUNKQBWVTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(C2CCNCC2)C3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801037131 | |
Record name | Cyclopropyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-N-4-piperidinyl-cyclopropanecarboxamide,monohydrochloride | |
CAS RN |
1432-04-8 | |
Record name | Cyclopropyl norfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801037131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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